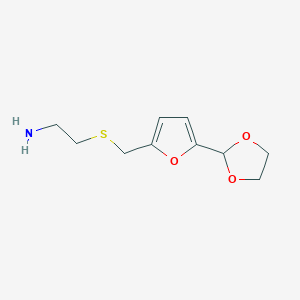
2-(((5-(1,3-Dioxolan-2-yl)furan-2-yl)methyl)thio)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((5-(1,3-Dioxolan-2-yl)furan-2-yl)methyl)thio)ethan-1-amine is a complex organic compound that features a unique combination of functional groups, including a furan ring, a dioxolane ring, and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-(1,3-Dioxolan-2-yl)furan-2-yl)methyl)thio)ethan-1-amine typically involves multiple steps. One common route starts with the preparation of 5-(1,3-Dioxolan-2-yl)furan-2-carbaldehyde from furfural and ethylene glycol . This intermediate is then subjected to a series of reactions, including thiolation and amination, to introduce the thioether and amine functionalities .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((5-(1,3-Dioxolan-2-yl)furan-2-yl)methyl)thio)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amine group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(((5-(1,3-Dioxolan-2-yl)furan-2-yl)methyl)thio)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(((5-(1,3-Dioxolan-2-yl)furan-2-yl)methyl)thio)ethan-1-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine and thioether groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,3-Dioxolan-2-yl)furan: A simpler compound lacking the thioether and amine groups.
5-(1,3-Dioxolan-2-yl)-2-furaldehyde: An intermediate in the synthesis of the target compound.
2-(1,3-Dioxolan-2-yl)ethyl zinc bromide: A related compound used in organometallic chemistry.
Uniqueness
2-(((5-(1,3-Dioxolan-2-yl)furan-2-yl)methyl)thio)ethan-1-amine is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H15NO3S |
|---|---|
Molekulargewicht |
229.30 g/mol |
IUPAC-Name |
2-[[5-(1,3-dioxolan-2-yl)furan-2-yl]methylsulfanyl]ethanamine |
InChI |
InChI=1S/C10H15NO3S/c11-3-6-15-7-8-1-2-9(14-8)10-12-4-5-13-10/h1-2,10H,3-7,11H2 |
InChI-Schlüssel |
SAFBZDKRGNPRSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2=CC=C(O2)CSCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


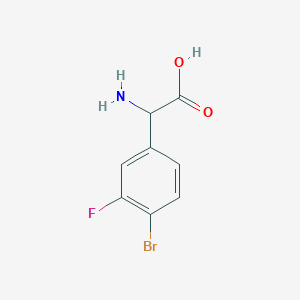
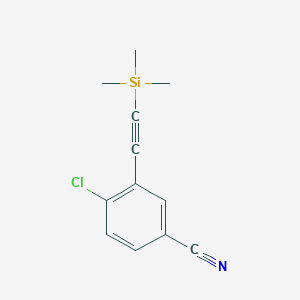
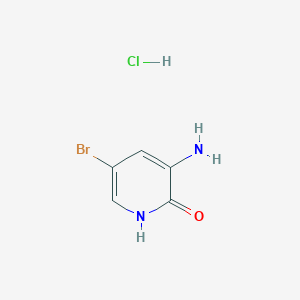
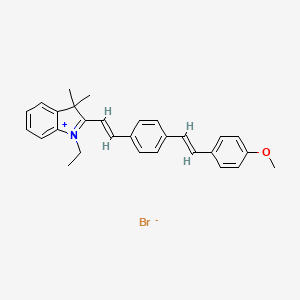
![3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15224792.png)

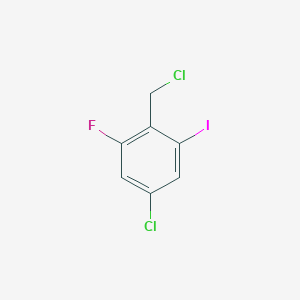

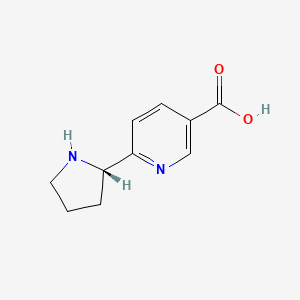
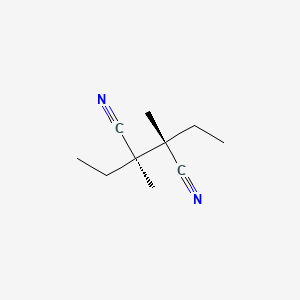

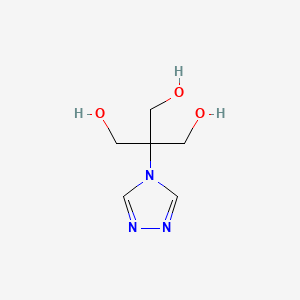
![5-Hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B15224851.png)
![4,7-dichloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B15224858.png)
